Cbz-DL-Phe-DL-Arg-OMe.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Phe-DL-Arg-OMe.HCl typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of DL-phenylalanine and DL-arginine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. The resulting Cbz-protected amino acids are then esterified using methanol and hydrochloric acid to form the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent racemization and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Phe-DL-Arg-OMe.HCl undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Nucleophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Deprotected Amino Acids: Removal of the Cbz group yields free amino acids.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Scientific Research Applications
Cbz-DL-Phe-DL-Arg-OMe.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Substrates: Employed as a substrate in enzymatic assays to study protease activity.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: Used in the study of protein-protein interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of Cbz-DL-Phe-DL-Arg-OMe.HCl involves the protection of amino groups during peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protected amino acids can then be deprotected under mild conditions, such as catalytic hydrogenation, to yield the desired peptide or protein .
Comparison with Similar Compounds
Cbz-DL-Phe-DL-Arg-OMe.HCl is similar to other Cbz-protected amino acids and peptides, such as:
Cbz-Gly-OMe: Benzyloxycarbonyl-glycine methyl ester
Cbz-Lys-OMe: Benzyloxycarbonyl-lysine methyl ester
Cbz-Ala-OMe: Benzyloxycarbonyl-alanine methyl ester
Uniqueness
What sets this compound apart is its specific combination of DL-phenylalanine and DL-arginine, which provides unique properties for peptide synthesis and enzymatic studies. Its dual amino acid composition allows for the study of interactions between different amino acid residues and their effects on peptide structure and function .
Properties
Molecular Formula |
C24H32ClN5O5 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
methyl 5-(diaminomethylideneamino)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H |
InChI Key |
NTRMVHYAEGFZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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